molecular formula C21H28Cl3FN2O3 B2865930 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1323583-42-1

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2865930
CAS No.: 1323583-42-1
M. Wt: 481.81
InChI Key: KJYYCZOXDJLWFR-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl3FN2O3 and its molecular weight is 481.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has explored the synthesis of derivatives related to this compound, demonstrating potential antimicrobial and antifungal activities. For instance, studies on novel 1,2,4-triazole derivatives, which share a structural similarity, have shown that these compounds possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, research into aryl piperazine and pyrrolidine derivatives has identified compounds with significant antiplasmodial activity, suggesting a role in antimalarial therapies (Mendoza et al., 2011).

Synthesis and Chemical Modification

The synthesis and modification of related compounds have been extensively studied to improve their efficacy and potential applications. For example, the development of robust processes for the preparation of dopamine uptake inhibitors demonstrates the chemical versatility and potential therapeutic relevance of these compounds (Ironside et al., 2002). Moreover, efforts in asymmetric synthesis highlight the importance of stereochemistry in enhancing the activity of potential therapeutics, as seen in the synthesis of anxiolytic drugs (Narsaiah & Nagaiah, 2010).

Dual Mechanism of Action in Antidepressant Drugs

Compounds with a similar structural framework have been evaluated for their dual activity at serotonin receptors and serotonin transporters, suggesting a novel approach for antidepressant drug development. The exploration of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has shown promising results in this area, with compounds exhibiting high nanomolar affinity for both 5-HT1A receptors and serotonin transporters (Martínez et al., 2001).

Anticancer Research

The exploration of new chemical entities for anticancer activity has also involved derivatives structurally related to this compound. Studies have focused on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, examining their effects on tumor DNA methylation processes, which play a crucial role in cancer development and progression (Hakobyan et al., 2020).

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN2O3.2ClH/c22-17-5-7-19(8-6-17)28-14-13-27-16-18(26)15-24-9-11-25(12-10-24)21-4-2-1-3-20(21)23;;/h1-8,18,26H,9-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYCZOXDJLWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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